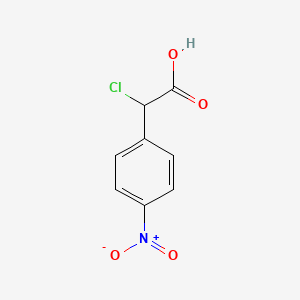

2-Chloro-2-(4-nitrophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFWSPKIXOHWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: High-Sensitivity Chiral Derivatization of Alcohols using 2-Chloro-2-(4-nitrophenyl)acetic Acid

This is a comprehensive Application Note and Protocol guide for the use of 2-Chloro-2-(4-nitrophenyl)acetic acid (also referred to as 4-NPCA or

Executive Summary

The determination of enantiomeric purity and absolute configuration of secondary alcohols is a critical step in pharmaceutical development and natural product synthesis. While Mosher's acid (MTPA) and Mandelic acid derivatives (MPA) are standard, This compound (4-NPCA) offers distinct advantages:

-

Enhanced UV Detectability: The p-nitro chromophore significantly increases extinction coefficients (

), enabling high-sensitivity HPLC detection of diastereomeric esters. -

Strong Anisotropic Effects: The magnetic anisotropy of the nitrophenyl group, combined with the

-chloro substituent, induces large chemical shift differences ( -

ECD Compatibility: The electrophilic nature of the chloro-nitro moiety makes these derivatives ideal for trace analysis using Gas Chromatography with Electron Capture Detection (GC-ECD).

This guide details the protocols for synthesizing these derivatives and applying them to stereochemical analysis.

Chemical Basis & Mechanism[2]

The Reagent

The reagent is a chiral carboxylic acid featuring a stereogenic center at the

-

Chiral Center: The C2 carbon bears a Chlorine atom, a Hydrogen, a Carboxyl group, and a 4-Nitrophenyl ring.

-

Role of Chlorine: Provides steric bulk to lock conformation and acts as a heavy atom for potential X-ray crystallographic analysis.

-

Role of Nitro Group: Acts as a UV chromophore (

) and electron-withdrawing group, enhancing the acidity of the

Reaction Mechanism

The derivatization follows a standard nucleophilic acyl substitution (esterification). To avoid racemization of the sensitive

Conformational Model for NMR

For absolute configuration assignment, the 4-NPCA esters adopt a preferred conformation in solution where the

-

Syn-Periplanar Assumption: The C

-H bond of the acid moiety and the C=O bond are often syn-periplanar in the dominant conformer.

Figure 1: General reaction workflow for the derivatization of alcohols using 4-NPCA. Note the critical activation step where racemization must be minimized.

Experimental Protocols

Protocol A: Preparation of the Acid Chloride (Activation)

Use this method for sterically hindered alcohols where high reactivity is required.

Reagents:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl

) (5.0 eq) -

DMF (catalytic drop)

-

Anhydrous Toluene

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the 4-NPCA (e.g., 1 mmol, 215 mg) in anhydrous Toluene (5 mL).

-

Chlorination: Add SOCl

(5 mmol, 360 µL) and a catalytic drop of DMF. -

Reflux: Heat the mixture to 70°C for 2 hours. Note: Do not overheat to prevent thermal decomposition.

-

Isolation: Evaporate the solvent and excess SOCl

under reduced pressure (rotary evaporator followed by high vacuum). -

Storage: Use the resulting yellow oil (Acid Chloride) immediately for the next step.

Protocol B: Derivatization of Alcohols (Esterification)

Standard protocol for secondary alcohols.

Reagents:

-

Target Alcohol (0.5 eq relative to acid chloride)

-

Prepared 4-NPCA Chloride (1.0 eq)

-

Pyridine (anhydrous) or Triethylamine (Et

N) -

DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Setup: Dissolve the Target Alcohol (0.5 mmol) and DMAP (0.05 mmol) in anhydrous DCM (3 mL) and Pyridine (2 mmol) in a reaction vial.

-

Addition: Cool the solution to 0°C on an ice bath. Add the solution of 4-NPCA Chloride (1.0 mmol in 1 mL DCM) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (silica gel, Hexane/EtOAc). The ester usually appears as a UV-active spot (254 nm) less polar than the alcohol.

-

Quench: Add Saturated NaHCO

(5 mL) and stir for 10 minutes. -

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (to remove pyridine), then Brine.

-

Drying: Dry over anhydrous Na

SO -

Purification: Purify via Flash Column Chromatography (Silica Gel). Note: The diastereomers may separate during this step if the column is long enough.

Analytical Applications

Enantiomeric Purity via HPLC

If the 4-NPCA reagent used is racemic ((±)-4-NPCA), reaction with a chiral alcohol (single enantiomer) yields a pair of diastereomers (

-

Principle: These diastereomers have different physical properties and can be separated on achiral HPLC columns (e.g., C18 or Silica).

-

Advantage: The nitro group provides strong UV absorption at 254 nm and 270 nm, allowing detection of trace impurities (<0.1%).

HPLC Conditions (Start Point):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile / Water (Gradient 50%

90% ACN over 20 min). -

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 270 nm.

Absolute Configuration via H NMR

To determine the absolute configuration of the alcohol, you must use enantiopure reagents: (+)-4-NPCA and (-)-4-NPCA (or synthesize both diastereomers using racemic acid and separate them).

Methodology (The

-

Synthesize the (

)-acid ester and the ( -

Acquire

H NMR spectra for both esters in CDCl -

Assign the proton signals of the alcohol moiety (H1, H2, H3...).

-

Calculate

. -

Interpretation:

-

Construct a Newman projection.

-

Protons on the side of the phenyl ring in the (

)-ester will be shielded (lower ppm). -

Protons on the side of the phenyl ring in the (

)-ester will be shielded. -

The spatial arrangement of positive and negative

values reveals the stereochemistry.

-

Figure 2: Workflow for determining absolute configuration using the Delta-Delta (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance of alcohol | Use Acid Chloride method (Protocol A) with DMAP. Increase reaction time to 24h. |

| Racemization | Overheating during activation | Keep SOCl |

| Broad NMR Peaks | Restricted rotation (Rotamers) | Run NMR at elevated temperature (e.g., 50°C) to coalesce rotamers. |

| No UV Signal | Detector wavelength wrong | Ensure UV detector is set to 270 nm (Nitro max), not 210 nm. |

References

-

Riguera, R., et al. "NMR Methods for the Assignment of Absolute Configuration of Alcohols and Amines." Chemical Reviews, 2004.

- Seco, J. M., Quinoa, E., & Riguera, R. "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 2004, 104(1), 17-118.

- Harada, N. "Chiral Auxiliaries for Absolute Configuration Determination." Circular Dichroism and Chirality, 2012.

-

Sigma-Aldrich (Merck) . "Product Specification: 4-Nitrophenylacetic acid derivatives." (General reagent availability verification).

Note: While "this compound" is a specific derivative, the methodologies described above are adapted from the standard protocols for

Application Notes and Protocols: Enantioselective Synthesis Utilizing 2-Chloro-2-(4-nitrophenyl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 2-Chloro-2-(4-nitrophenyl)acetic acid derivatives in enantioselective synthesis. The focus is on a robust and widely applicable protocol for the asymmetric synthesis of non-proteinogenic α-amino acids via the phase-transfer catalyzed alkylation of a glycine Schiff base. This document delves into the underlying principles, provides detailed, step-by-step experimental procedures, and offers insights into the mechanistic aspects of stereochemical control. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success in a research and development setting.

Introduction: The Strategic Advantage of 2-Chloro-2-(4-nitrophenyl)acetyl Moieties in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit stereospecific interactions with biological targets, meaning that one enantiomer may possess the desired therapeutic effect while the other could be inactive or even detrimental. Consequently, the development of reliable methods for asymmetric synthesis is of paramount importance.

This compound and its derivatives are valuable building blocks in this endeavor. The presence of both a chlorine atom and a nitro-substituted phenyl group at the α-position of the acetyl moiety confers unique reactivity. The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the α-carbon, making these compounds potent alkylating agents. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions. This combination of features makes them particularly well-suited for carbon-carbon bond-forming reactions under mild conditions, a critical requirement for preserving the stereointegrity of sensitive chiral molecules and catalysts.

This guide will focus on a powerful application of these derivatives: the enantioselective synthesis of α-amino acids through the phase-transfer alkylation of a glycine imine, a transformation famously pioneered and developed by O'Donnell.[1] This method allows for the direct introduction of the (4-nitrophenyl)acetyl moiety to a prochiral glycine equivalent, thereby creating a new stereocenter with high enantiocontrol.

Synthesis of Key Reagents: this compound Esters

The successful execution of the enantioselective alkylation protocol requires access to high-purity this compound esters. These can be prepared from the corresponding 4-nitrophenylacetic acid through a two-step sequence of α-halogenation followed by esterification, or by direct esterification of the commercially available acid chloride. A representative protocol for the synthesis of the methyl ester is provided below.

Protocol 2.1: Synthesis of Methyl 2-Chloro-2-(4-nitrophenyl)acetate

Materials:

-

Methyl (4-nitrophenyl)acetate

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: α-Chlorination of Methyl (4-nitrophenyl)acetate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl (4-nitrophenyl)acetate (1 equivalent) in carbon tetrachloride.

-

Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-chloro-2-(4-nitrophenyl)acetate. This product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Esterification (Alternative Route from this compound)

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous dichloromethane.

-

Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C, followed by a catalytic amount of DMF.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

-

Slowly add anhydrous methanol (2 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired methyl 2-chloro-2-(4-nitrophenyl)acetate.

Enantioselective Alkylation via Phase-Transfer Catalysis

The asymmetric alkylation of the benzophenone imine of glycine tert-butyl ester is a robust and well-documented method for the synthesis of a wide array of non-natural α-amino acids.[1][2] The use of a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, allows for the generation of a chiral ion pair in a biphasic system, which then directs the approach of the electrophile to one face of the prochiral enolate.[3][4]

Protocol 3.1: Asymmetric Synthesis of tert-Butyl 2-(diphenylmethyleneamino)-3-chloro-3-(4-nitrophenyl)propanoate

Materials:

-

tert-Butyl N-(diphenylmethylene)glycinate (glycine Schiff base)

-

Methyl 2-chloro-2-(4-nitrophenyl)acetate (or other alkyl ester)

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Maruoka catalyst) or other suitable chiral phase-transfer catalyst

-

Toluene (anhydrous)

-

Potassium hydroxide (KOH) or Cesium hydroxide (CsOH) (solid, finely ground)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Experimental Workflow Diagram:

Caption: Experimental workflow for the enantioselective phase-transfer alkylation.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add tert-butyl N-(diphenylmethylene)glycinate (1 equivalent), the chiral phase-transfer catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.05-0.1 equivalents), and finely powdered solid potassium hydroxide (5-10 equivalents).

-

Add anhydrous toluene to the flask.

-

Stir the resulting suspension vigorously at room temperature for 15-30 minutes.

-

Add a solution of methyl 2-chloro-2-(4-nitrophenyl)acetate (1.2 equivalents) in toluene dropwise over 10-15 minutes.

-

Continue to stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting glycine Schiff base is consumed (typically 4-24 hours).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the enantioenriched product.

-

The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Causality Behind Experimental Choices:

-

Glycine Schiff Base: The benzophenone imine serves as a protecting group for the amine and activates the α-protons, making them sufficiently acidic for deprotonation by a solid base. The tert-butyl ester is often preferred as it is less prone to saponification under the basic reaction conditions compared to methyl or ethyl esters.[1]

-

Chiral Phase-Transfer Catalyst: Cinchona alkaloid-derived quaternary ammonium salts are highly effective catalysts for this transformation. The rigid, chiral scaffold of the catalyst forms a tight ion pair with the enolate, effectively shielding one face of the nucleophile and directing the alkylation to the opposite face.[3][4]

-

Solid Base and Biphasic System: The use of a solid base (like KOH or CsOH) in a non-polar solvent (like toluene) creates a solid-liquid phase-transfer system. This allows for deprotonation at the interface, minimizing side reactions in the bulk solution.[1]

-

Vigorous Stirring: Essential for maximizing the interfacial area between the solid base and the organic phase, which is crucial for efficient deprotonation and catalysis.

Mechanism of Enantioselection

The stereochemical outcome of the reaction is determined in the C-C bond-forming step and is controlled by the chiral environment created by the phase-transfer catalyst. The proposed mechanism is as follows:

-

Deprotonation: The solid base deprotonates the glycine Schiff base at the solid-liquid interface, generating a planar enolate.

-

Chiral Ion Pair Formation: The enolate anion forms a tight ion pair with the quaternary ammonium cation of the chiral phase-transfer catalyst.

-

Stereocontrolled Alkylation: The bulky substituents on the chiral catalyst (e.g., the anthracenylmethyl group and the quinoline ring system in the Maruoka catalyst) effectively block one face of the enolate. The electrophile, the 2-chloro-2-(4-nitrophenyl)acetate, then approaches from the less sterically hindered face, leading to the formation of one enantiomer in excess.

-

Catalyst Regeneration: After the alkylation, the catalyst is released and can participate in another catalytic cycle.

Mechanism Diagram:

Caption: Proposed mechanism for enantioselective phase-transfer alkylation.

Representative Data and Troubleshooting

The following table summarizes typical results that can be expected for the enantioselective alkylation of tert-butyl N-(diphenylmethylene)glycinate with activated electrophiles analogous to 2-chloro-2-(4-nitrophenyl)acetates, under phase-transfer conditions with Cinchona alkaloid-derived catalysts.

| Electrophile (Analogous to 2-Chloro-2-(4-nitrophenyl)acetate) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |

| Benzyl Bromide | 10 | 6 | 95 | 94 | |

| Allyl Bromide | 10 | 4 | 92 | 88 | |

| Ethyl Bromoacetate | 5 | 12 | 85 | 92 |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently powdered base- Wet solvent or reagents- Low stirring speed | - Use fresh, high-purity catalyst- Grind the solid base to a fine powder before use- Use anhydrous solvents and dry reagents- Ensure vigorous, efficient stirring |

| Low Enantioselectivity | - Racemic or impure catalyst- Reaction temperature too high- Non-optimal solvent- Catalyst poisoning | - Verify the enantiopurity of the catalyst- Run the reaction at a lower temperature (e.g., 0 °C or -20 °C)- Screen different non-polar solvents (e.g., toluene, CH₂Cl₂, hexanes)- Ensure all reagents and glassware are clean |

| Formation of Dialkylated Product | - Excess electrophile- Prolonged reaction time | - Use a smaller excess of the electrophile (e.g., 1.1 equivalents)- Monitor the reaction closely and quench as soon as the starting material is consumed |

| Ester Saponification | - Use of methyl or ethyl ester with a strong base- High reaction temperature | - Use a tert-butyl ester, which is more resistant to hydrolysis- Employ a milder base (e.g., K₂CO₃) if compatible with the reaction- Maintain a low reaction temperature |

Conclusion

Derivatives of this compound are highly effective electrophiles for the enantioselective synthesis of complex α-amino acids. The phase-transfer catalyzed alkylation of glycine Schiff bases, as detailed in this guide, offers a practical, scalable, and highly stereocontrolled route to these valuable compounds. The operational simplicity and mild reaction conditions make this methodology attractive for both academic research and industrial applications in drug development. By understanding the underlying principles of the reaction and the roles of each component, researchers can confidently apply and adapt these protocols to achieve their synthetic goals.

References

-

O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Acc. Chem. Res.2004 , 37 (8), 506–517. [Link]

-

O'Donnell, M. J.; Bennett, W. D.; Wu, S. The stereoselective synthesis of α-amino acids by phase-transfer catalysis. J. Am. Chem. Soc.1989 , 111 (6), 2353–2355. [Link]

-

Maruoka, K.; Ooi, T. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. J. Am. Chem. Soc.1999 , 121 (27), 6519–6520. [Link]

-

Jew, S.-S.; Park, H.-g. Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chem. Commun.2009 , (40), 5967-5981. [Link]

-

Corey, E. J.; Xu, F.; Noe, M. C. A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt. J. Am. Chem. Soc.1997 , 119 (50), 12414–12415. [Link]

-

O'Donnell, M. J.; Boniece, J. M.; Earp, S. E. The synthesis of amino acids by phase-transfer reactions. Tetrahedron Lett.1978 , 19 (30), 2641-2644. [Link]

-

Lygo, B.; Andrews, B. I. Asymmetric Phase-Transfer Catalysis. Acc. Chem. Res.2004 , 37 (8), 518–525. [Link]

Sources

- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 2. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]

- 3. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Chiral resolution of racemic mixtures with "2-Chloro-2-(4-nitrophenyl)acetic acid"

Executive Summary & Technical Context[1][2][3][4][5][6]

The resolution of 2-Chloro-2-(4-nitrophenyl)acetic acid (CNPA) is a critical process in the synthesis of enantiopure

-

Acidity: The p-nitro group significantly lowers the pKa compared to unsubstituted analogs, facilitating robust salt formation with weak chiral bases.

-

Lability: The benzylic

-chloro position is susceptible to nucleophilic attack and racemization via enolization in strong aqueous bases.

This guide presents two distinct, self-validating protocols: Classical Diastereomeric Crystallization (for bulk scale) and Biocatalytic Kinetic Resolution (for high enantiomeric excess under mild conditions).

Chemical Stability & Pre-Resolution Handling

Critical Warning: The

-

Avoid: Prolonged exposure to strong bases (NaOH, KOH) at high temperatures (

C), which triggers racemization or elimination to the carbene/styrene derivatives. -

Storage: Store the racemate under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond by atmospheric moisture.

Protocol A: Classical Resolution via Diastereomeric Crystallization

This method utilizes (S)-(-)-1-Phenylethylamine as the resolving agent. The structural rigidity of the phenylethylamine combined with the crystallinity imparted by the nitro group of CNPA yields sharp separation factors.

Materials[1][2][3][4][5][7]

-

Substrate: rac-2-Chloro-2-(4-nitrophenyl)acetic acid (100 g, 0.46 mol).

-

Resolving Agent: (S)-(-)-1-Phenylethylamine (0.5 equivalents, 28 g). Note: Using 0.5 eq (Method of Half-Quantities) maximizes yield of the less soluble diastereomer.

-

Solvent: Ethyl Acetate / Ethanol (9:1 v/v).

Step-by-Step Methodology

-

Dissolution: Suspend 100 g of rac-CNPA in 800 mL of Ethyl Acetate/Ethanol mixture at 60°C. Stir until clear.

-

Amine Addition: Add (S)-(-)-1-Phenylethylamine (28 g) dropwise over 30 minutes.

-

Why: Slow addition prevents rapid occlusion of the wrong enantiomer (kinetic entrapment).

-

-

Nucleation & Cooling: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

-

Observation: A heavy white precipitate (the diastereomeric salt) will form.

-

-

Equilibration: Stir the slurry for an additional 2 hours at 20°C.

-

Filtration: Filter the solid under vacuum. Wash the cake with cold Ethyl Acetate (2 x 50 mL).

-

Checkpoint: Save the mother liquor; it contains the opposite enantiomer.

-

-

Recrystallization (Purification): Recrystallize the wet cake from pure Ethanol.

-

Target: Repeat until constant melting point is achieved.

-

-

Salt Liberation (Acidification):

-

Suspend the purified salt in water (200 mL).

-

Add 2M HCl dropwise until pH < 2.

-

Extract the liberated free acid into Dichloromethane (DCM).

-

Dry over MgSO₄ and evaporate to yield the enantiopure (S)-CNPA (or (R), depending on salt solubility).

-

Workflow Visualization

Figure 1: Workflow for the classical resolution of CNPA via diastereomeric salt formation.

Protocol B: Biocatalytic Kinetic Resolution (Lipase-Mediated)

For applications requiring extremely high optical purity (>99% ee) without multiple recrystallizations, enzymatic resolution is superior. This method relies on the selectivity of Candida antarctica Lipase B (CAL-B) toward the ester derivative.[1]

Mechanism

The lipase preferentially hydrolyzes the ester of one enantiomer (typically the R-enantiomer for this class) while leaving the S-ester intact.

Materials[2][3][5][8]

-

Substrate: Methyl 2-chloro-2-(4-nitrophenyl)acetate (Prepared by standard esterification of the racemate).

-

Enzyme: Immobilized CAL-B (e.g., Novozym 435), >10,000 PLU/g.

-

Buffer: Phosphate Buffer (0.1 M, pH 7.0).

-

Co-solvent: Toluene or MTBE (10% v/v) to improve substrate solubility.

Step-by-Step Methodology

-

Preparation: Dissolve 10 g of racemic methyl ester in 10 mL Toluene. Add this to 90 mL of Phosphate Buffer (pH 7.0) under vigorous stirring to create an emulsion.

-

Initiation: Add 1.0 g of Immobilized CAL-B. Maintain temperature at 30°C.

-

Monitoring: Monitor the reaction via HPLC every hour.

-

Stop Condition: Stop when conversion reaches exactly 50%.

-

-

Termination: Filter off the immobilized enzyme (can be washed and reused).

-

Separation:

-

Adjust pH to 8.0 with saturated NaHCO₃.

-

Extract the unreacted ester (Enantiomer A) with Hexane/Ethyl Acetate (3x).

-

Acidify the remaining aqueous phase to pH 2 with HCl.

-

Extract the hydrolyzed acid (Enantiomer B) with DCM.

-

-

Post-Processing: Chemical hydrolysis of the isolated unreacted ester yields the opposite acid enantiomer.

Enzymatic Pathway Visualization

Figure 2: Kinetic resolution mechanism. The enzyme selectively hydrolyzes one enantiomer, allowing physical separation via pH extraction.

Analytical Validation

To ensure the integrity of the resolution, the following analytical methods must be employed.

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm.

-

Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% Trifluoroacetic acid (TFA).

-

Note: TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Strong absorption due to nitro-aromatic chromophore).

Data Summary Table

| Parameter | Classical Resolution | Biocatalytic Resolution |

| Yield (Theoretical) | Max 50% per enantiomer | Max 50% per enantiomer |

| Typical ee% | 90-95% (needs recrystallization) | >98% (often single pass) |

| Scalability | High (kg to ton scale) | Medium (enzyme cost) |

| Cost Driver | Chiral Amine | Immobilized Enzyme |

| Green Factor | Moderate (Organic solvents) | High (Aqueous/Buffer) |

Troubleshooting & Optimization

-

Problem: "Oiling Out" during salt formation (Protocol A).

-

Cause: Solvent is too polar or cooling is too rapid.

-

Solution: Reheat to dissolve the oil, add seed crystals of the pure salt, and cool at a rate of 5°C/hour.

-

-

Problem: Low conversion in Enzymatic Resolution (Protocol B).

-

Cause: Substrate inhibition or pH drift.

-

Solution: Use an autotitrator to maintain pH 7.0 (hydrolysis releases acid, dropping pH) or switch to organic solvent transesterification (using vinyl acetate as acyl donor).

-

References

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Flurbiprofen. Tetrahedron: Asymmetry.[2] Link (Analogous

-halo acid resolution). - Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (General principles for resolving phenylacetic acids).

-

OpenStax. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Link

- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Process safety for nitro-compounds).

-

Pàmies, O., & Bäckvall, J. E. (2003). Chemoenzymatic Dynamic Kinetic Resolution. Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-2-(4-nitrophenyl)acetic Acid Synthesis

Executive Summary

The synthesis of 2-Chloro-2-(4-nitrophenyl)acetic acid is a critical step in the development of various pharmaceutical intermediates. While classical Hell-Volhard-Zelinsky (HVZ) conditions often result in harsh by-products and difficult purification when applied to nitro-substituted aromatics, recent advancements have established milder, higher-yielding protocols.

This guide prioritizes the Trichloroisocyanuric Acid (TCCA) / Catalytic

Module 1: The High-Yield Protocol (TCCA Method)

Why this method?

Standard HVZ reactions require high temperatures (

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 4-Nitrophenylacetic acid | 1.0 | Substrate | Must be dry ( |

| Trichloroisocyanuric Acid (TCCA) | 0.6 | Cl Source | Provides 3 equiv. of active Cl per mole. |

| Phosphorus Trichloride ( | 0.1 - 0.2 | Catalyst | Generates the enolizable acid chloride. |

| Solvent | None | Neat | Reaction is best performed solvent-free or in minimal |

Step-by-Step Workflow

-

Activation: In a round-bottom flask equipped with a drying tube (

), mix 4-nitrophenylacetic acid (10 mmol) and-

Technical Insight: The

converts a small fraction of the acid to the acid chloride. The acid chloride is the species that actually undergoes enolization and chlorination.

-

-

Chlorination: Add TCCA (6 mmol) in one portion.

-

Reaction: Heat the mixture to 80-90°C for 2–4 hours.

-

Observation: The mixture will liquefy as the reaction proceeds (eutectic melt). Evolution of HCl gas will occur; vent to a scrubber.

-

-

Quench/Hydrolysis: Cool to room temperature. Add the reaction mass dropwise into ice-cold water (20 mL) with vigorous stirring.

-

Isolation: Extract with Ethyl Acetate (

mL). Wash organic phase with brine, dry over -

Purification: Recrystallize from Hexane/Ethyl Acetate (or Toluene) if necessary.

Module 2: Visualizing the Pathway

The following diagram illustrates the mechanistic flow and critical control points (CCPs) for the synthesis.

Figure 1: Mechanistic workflow of the TCCA-mediated alpha-chlorination. Note the autocatalytic nature of the acid chloride intermediate.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see starting material.

Diagnosis: Incomplete activation of the carboxylic acid.

Root Cause: The reaction requires the formation of the acid chloride intermediate to proceed. If the

-

Use fresh

or distill it before use. -

Ensure the starting material is dried in a vacuum oven at 50°C overnight.

-

Boost: Add a catalytic amount of DMF (1-2 drops) if using

as a co-solvent, which accelerates acid chloride formation.

Q2: The product is a dark, sticky oil instead of a solid.

Diagnosis: Presence of impurities or residual solvent. Root Cause:

-

Over-chlorination: Excess TCCA or too high temperature can chlorinate the aromatic ring (though the nitro group deactivates it, it is still possible under forcing conditions) or cause di-chlorination at the alpha position.

-

Solvent entrapment: Acetic acid derivatives are notorious for trapping solvents. Corrective Action:

-

Monitor: Use TLC (solvent: Hexane/EtOAc 7:3) to stop the reaction immediately upon consumption of starting material.

-

Purification: Triturate the oil with cold pentane or hexane to induce crystallization. If that fails, dissolve in saturated

, wash with ether (removes non-acidic impurities), and re-acidify the aqueous layer with HCl to precipitate the pure acid.

Q3: I see a significant "decarboxylated" by-product (4-nitrobenzyl chloride).

Diagnosis: Thermal degradation. Root Cause: Reaction temperature exceeded 100°C. Alpha-halo acids with electron-withdrawing groups are prone to thermal decarboxylation. Corrective Action:

-

Strictly maintain temperature between 80–90°C .

-

Do not distill the final product at atmospheric pressure.

Q4: Can I use Thionyl Chloride ( ) instead of TCCA?

Answer: Yes, but with caveats.

-

Protocol: Reflux 4-nitrophenylacetic acid with

(excess) and N-Chlorosuccinimide (NCS) . -

Drawback: This often requires higher temperatures and longer reaction times (16+ hours) compared to TCCA. The

off-gassing is also more significant. TCCA is generally preferred for "cleaner" profiles in this specific synthesis.

Module 4: Analytical Validation

Trust but verify. Use these parameters to confirm your product identity.

| Technique | Expected Signal | Interpretation |

| 1H NMR ( | The chiral alpha-proton ( | |

| 1H NMR ( | Para-substituted aromatic pattern. | |

| Melting Point | ~105–110°C (Derivative dependent) | Sharp range indicates high purity.[1] Broad range (>5°C) implies wet acid. |

| HPLC | Single Peak | Monitor at 254 nm. |

References

-

Efficient

-selective chlorination of phenylacetic acid and its para-substituted analogues. Source: RSC Advances, 2025, 15, 12298-12303.[5] Context: Defines the TCCA/ - -Chlorophenylacetic Acid. Source: Organic Syntheses, Coll.[6] Vol. 4, p. 169 (1963). Context: Provides foundational knowledge on the hydrolysis and handling of alpha-chloro acids. URL:[Link]

-

Chlorination of Aromatic Compounds and Acids. Source: Common Organic Chemistry. Context: General mechanisms for NCS and TCCA mediated chlorinations. URL:[Link]

Sources

- 1. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 2. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

- 3. Synthesis method of 2-nitro-4-substituted phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Purification of 2-Chloro-2-(4-nitrophenyl)acetic acid by Recrystallization

Welcome to the technical support guide for the purification of 2-Chloro-2-(4-nitrophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing troubleshooting solutions grounded in chemical principles.

Section 1: Foundational Principles & Pre-Experiment Checklist

Successful recrystallization is not merely a procedure; it is an application of solubility principles. Understanding the properties of your compound is the first and most critical step.

FAQ: What are the key properties of this compound to consider?

Before selecting a solvent, it is crucial to understand the physicochemical properties of the target molecule. This compound is a polar molecule due to the presence of a carboxylic acid, a nitro group, and a chloro-substituent on the phenyl ring. This polarity is the primary determinant for solvent selection, based on the principle of "like dissolves like".[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value / Observation | Significance for Recrystallization | Source |

| Molecular Formula | C₈H₆ClNO₄ | - | [3] |

| Molecular Weight | 215.59 g/mol | Used for calculating yield. | [4] |

| Physical Form | Solid at room temperature. | Recrystallization is a suitable purification method for solids. | |

| Polarity | High | Suggests solubility in polar solvents like alcohols and potential insolubility in nonpolar solvents like hexanes. | [2][5] |

| Melting Point | Not explicitly found for this isomer. A related isomer, (4-chloro-2-nitrophenyl)acetic acid, melts at 156-159°C. | CRITICAL: The chosen solvent's boiling point must be lower than the compound's melting point to prevent "oiling out".[6] Assume a relatively high melting point but verify with your crude sample. | [7] |

FAQ: How do I select the right solvent system?

The ideal solvent should dissolve the compound completely when hot (at boiling point) but poorly when cold (at room temperature or in an ice bath).[2][5] Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[8]

For a polar compound like this compound, polar solvents are a good starting point. Ethanol, methanol, and water are excellent candidates.[9] If a single solvent does not provide the desired solubility profile, a mixed-solvent system (e.g., ethanol/water) is a powerful alternative.[6]

Diagram 1: Solvent Selection Workflow

Caption: Decision-making process for troubleshooting a failure to crystallize.

Problem: The compound is "oiling out" instead of crystallizing.

-

Likely Causes:

-

High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid. [10] 2. Solution Cooled Too Rapidly: The solution becomes supersaturated at a temperature that is above the compound's melting point in that solvent mixture.

-

Inappropriate Solvent Choice: The boiling point of the solvent is higher than the melting point of the compound. [5][6]

-

-

Solutions & Rationale:

-

Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (e.g., ethanol). [11]This keeps the compound in solution to a lower temperature before it precipitates, hopefully below its melting point.

-

Ensure Slow Cooling: After redissolving, ensure the flask is well-insulated and cools as slowly as possible to favor crystal formation over oiling. [10] * Consider a Charcoal Treatment: If impurities are suspected, you may need to redissolve the oil, add a small amount of activated charcoal to the hot solution to adsorb impurities, perform a hot filtration, and then re-attempt the crystallization. [11]

-

Problem: The final yield is very low.

-

Likely Causes:

-

Excess solvent used during dissolution. [11] 2. Premature crystallization during hot filtration (product was lost with insoluble impurities).

-

Washing the final crystals with solvent that was not ice-cold.

-

The compound has significant solubility in the cold solvent.

-

-

Solutions & Rationale:

-

Recover a Second Crop: The filtrate (mother liquor) after the first filtration still contains dissolved product. You can concentrate this solution by boiling off more solvent and cooling again to obtain a "second crop" of crystals. Note that this crop will likely be less pure than the first. [9] * Optimize Solvent Volume: In future experiments, be more meticulous about adding the absolute minimum amount of hot solvent needed for dissolution.

-

Check Wash Procedure: Always ensure your wash solvent is thoroughly chilled in an ice bath before use.

-

Section 4: References

-

General Recrystallization Principles. (n.d.). University of California, Davis. Retrieved February 15, 2026, from [Link]

-

Solvent Selection for Recrystallization. (1976). Journal of Chemical Education. Retrieved February 15, 2026, from [Link]

-

Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough. Retrieved February 15, 2026, from [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

-

Recrystallization Principles. (n.d.). Millersville University. Retrieved February 15, 2026, from [Link]

-

(2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Recrystallization. (n.d.). Michigan State University. Retrieved February 15, 2026, from [Link]

-

Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Problems with Recrystallisations. (n.d.). University of York. Retrieved February 15, 2026, from [Link]

-

Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

-

2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

4-NITROPHENYL CHLOROACETATE. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

-

Recrystallization. (2020, January 10). YouTube. Retrieved February 15, 2026, from [Link]

-

2-(2-chloro-4-nitrophenyl)acetic acid (C8H6ClNO4). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rubingroup.org [rubingroup.org]

- 3. PubChemLite - 2-(2-chloro-4-nitrophenyl)acetic acid (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 4. lookchem.com [lookchem.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. athabascau.ca [athabascau.ca]

- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

Overcoming poor solubility of "2-Chloro-2-(4-nitrophenyl)acetic acid" in reactions

The following technical support guide addresses the solubility and reactivity challenges of 2-Chloro-2-(4-nitrophenyl)acetic acid (an

Subject: Solubility Optimization & Reaction Troubleshooting Ticket ID: SOL-NO2-CL-AA-001 Status: Resolved / Guide Published

Executive Summary & Compound Profile

Compound: this compound

Functional Class:

Critical Structural Warning

Ensure you are working with the

-

Target: this compound (Reactive Alkylator)

-

Common Confusion: 2-(2-Chloro-4-nitrophenyl)acetic acid (Inert Ring Substituent)

This guide focuses on the

Troubleshooting Module: Solvent Selection

User Question: "I cannot get the compound to dissolve in DCM or Toluene for my acylation reaction. Water works but degrades the compound. What should I use?"

The "Solubility vs. Stability" Paradox

This compound presents a classic trade-off. Solvents that dissolve it well (bases, water) often destroy the

Solvent Compatibility Matrix

| Solvent Class | Solubility | Stability Risk | Recommendation |

| Chlorinated (DCM, CHCl | Low/Moderate | High (Stable) | Primary Choice. Use with 2-5% cosolvent (THF) if needed. |

| Ethers (THF, Dioxane) | High | High (Stable) | Best Balance. Excellent solubility; easy to remove. |

| Polar Aprotic (DMF, DMSO) | Very High | Moderate | Use Sparingly. Hard to remove; can accelerate decomposition at high temps. |

| Aqueous Base (NaOH, KOH) | High (Salts) | CRITICAL FAIL | AVOID. Rapid hydrolysis of |

| Alcohols (MeOH, EtOH) | Moderate | Low | Risk of Solvolysis. Can form ethyl/methyl esters or ethers spontaneously with acid catalysis. |

Diagram: The Dissolution Decision Tree

Use this logic flow to select the correct solvent system without degrading your starting material.

Figure 1: Decision logic for solvent selection prioritizing the stability of the alpha-chloro bond.

Advanced Protocol: Overcoming Heterogeneity

User Question: "My reagent is a solid sludge at the bottom of the flask. The reaction is too slow. How do I drive it to completion?"

When solubility is the bottleneck, do not force dissolution with heat (which causes degradation). Instead, engineered the reaction interface using Phase Transfer Catalysis (PTC) .

Why PTC?

Since this compound is lipophilic and many nucleophiles are ionic (aqueous), they cannot meet. A PTC agent (like TBAB) acts as a "shuttle," forming a lipophilic ion pair with the nucleophile and dragging it into the organic phase to react with your substrate.

Protocol: Biphasic Reaction Setup

Reagents:

-

Substrate: this compound[1]

-

Solvent: Toluene or DCM (Organic Phase)

-

Reagent: Inorganic Nucleophile (e.g., Sodium Azide, Cyanide) in Water

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%)

Step-by-Step:

-

Dissolution (Organic): Suspend the substrate in Toluene (5 mL/g). It does not need to fully dissolve.[2]

-

Catalyst Addition: Add 0.05 equivalents of TBAB.

-

Biphasic Mix: Add the aqueous solution of your nucleophile.

-

Agitation: High-shear stirring (>800 RPM) is mandatory. You are creating an emulsion to maximize surface area.

-

Monitoring: The solid substrate will slowly disappear as it reacts and enters the organic phase as the product.

Mechanism Visualization

Figure 2: The Phase Transfer Catalysis cycle allows the reaction to proceed without requiring the substrate to be fully soluble in water.

FAQ: Handling & Derivatization

Q: Can I convert it to the acid chloride to improve solubility? A: Yes, this is a standard tactic.

-

Method: Reflux with Thionyl Chloride (SOCl

) and a catalytic drop of DMF. -

Result: 2-Chloro-2-(4-nitrophenyl)acetyl chloride.

-

Benefit: The acid chloride is fully soluble in DCM, Toluene, and Hexane.

-

Caution: The resulting acid chloride is extremely reactive. Use immediately. Do not store.

Q: I see a "mandelic acid" impurity. Where did it come from? A: This is the hydrolysis product.

-

Cause: You likely used an aqueous base (NaOH/NaHCO

) to dissolve the acid, or your solvent contained water. -

Mechanism: The electron-withdrawing nitro group and the carbonyl group make the

-carbon highly electrophilic. Water/Hydroxide attacks the -

Fix: Switch to anhydrous conditions or use mild bases like K

CO

Q: What is the best way to purify the starting material if it degrades? A: Recrystallization.

-

Solvent System: Benzene/Petroleum Ether or EtOAc/Hexane (1:4).

-

Avoid: Ethanol or Methanol (risk of esterification/solvolysis during heating).

References

-

Solubility & Reactivity of

-Halo Acids: -

Phase Transfer Catalysis Protocols

-

Synthesis of Nitro-Phenylacetic Acid Derivatives

-

Reaction Risks (Hydrolysis)

-

Fisher Scientific. (2024).[3] "Safety Data Sheet: 4-Nitrobenzeneacetic acid." (Baseline stability data for the parent scaffold).

-

Sources

- 1. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2 [chemicalbook.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. fishersci.com [fishersci.com]

- 4. alfachemic.com [alfachemic.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3 | CID 85969188 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Removal of 2-Chloro-2-(4-nitrophenyl)acetyl (Cl-NPA) Protecting Group

The following technical guide details the removal protocols for the 2-Chloro-2-(4-nitrophenyl)acetyl (Cl-NPA) protecting group. This moiety is a highly activated derivative of the chloroacetyl and 4-nitrophenylacetyl (NPA) groups, designed for enhanced electrophilicity and potential photolability.

Executive Summary & Chemical Logic

The 2-Chloro-2-(4-nitrophenyl)acetyl group is a bifunctional protecting group used for amines (as amides) and alcohols (as esters). Its structure combines the lability of an

Mechanism of Action

-

Activation: The para-nitro group and the

-chloro substituent create a highly electrophilic -

Cleavage Strategy: The primary removal method relies on nucleophilic displacement (typically with thiourea) followed by cyclization-release . A secondary method involves photolysis , leveraging the photoactive nature of the nitrophenylacetic acid core.

Key Reactivity Profile:

| Feature | Chemical Consequence |

|---|

|

Primary Removal Protocol: Nucleophilic Displacement (Thiourea Method)

This is the most reliable method, operating under mild, neutral conditions. It is chemoselective and avoids strong acids, bases, or oxidants.

Reagents Required

-

Thiourea (1.2 - 2.0 equivalents)

-

Solvent: Ethanol (EtOH), Methanol (MeOH), or Acetone/Water mix.

-

Buffer (Optional): Sodium bicarbonate (

) or 2,6-lutidine (to neutralize HCl by-product).

Step-by-Step Methodology

-

Dissolution: Dissolve the substrate (protected amine/alcohol) in Ethanol or a MeOH/THF mixture (0.1 M concentration).

-

Addition: Add 1.5 equivalents of Thiourea .

-

Incubation:

-

Stir at room temperature for 2–6 hours.

-

Note: Due to the activation by the 4-nitrophenyl group, heating (reflux) is rarely required and may cause side reactions.

-

-

Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the chlorinated starting material and the formation of the pseudothiohydantoin byproduct.

-

Workup:

-

Concentrate the solvent.

-

Dilute with water/brine.

-

Extract the deprotected product with an organic solvent (DCM or EtOAc). The polar pseudothiohydantoin byproduct usually remains in the aqueous phase.

-

Mechanism Visualization

Caption: The thiourea sulfur atom displaces the alpha-chloride, forming an intermediate that cyclizes to release the free amine/alcohol.

Secondary Protocol: Photochemical Cleavage

If the substrate is sensitive to nucleophiles, photolysis can be used. Nitrophenylacetic acid derivatives are known to undergo decarboxylation and cleavage upon UV irradiation.

Experimental Setup

-

Light Source: Mercury arc lamp (high pressure) or UV-LED (350–365 nm).

-

Solvent: Methanol/Water or Acetonitrile/Water (degassed).

-

Scavenger: Semicarbazide hydrochloride (to trap the nitroso/aldehyde byproducts).

Step-by-Step Methodology

-

Preparation: Dissolve substrate in degassed MeOH/PBS (1:1) at 5 mM concentration.

-

Irradiation: Irradiate at 365 nm in a quartz vessel or Pyrex (filters <300 nm).

-

Duration: 10–60 minutes. Monitor conversion closely to prevent photodegradation of the product.

-

Workup: Evaporate solvent and purify via flash chromatography to remove the 4-nitrobenzyl byproducts.

Troubleshooting & FAQs

Q1: The reaction with thiourea is stalled. What should I do?

-

Diagnosis: The

-chloro atom might be sterically hindered, or the solvent polarity is too low. -

Solution:

-

Add Sodium Iodide (NaI) (0.1 eq) as a catalyst (Finkelstein reaction in situ: Cl

I, which is a better leaving group). -

Switch solvent to DMF or HMPA to enhance nucleophilicity.

-

Increase temperature to 40°C (use caution).

-

Q2: I observe reduction of the nitro group during other synthetic steps. Is the group stable?

-

Answer: No. The Cl-NPA group is not compatible with strong reducing agents (e.g.,

,-

Fix: Use chemoselective reducing agents (e.g.,

for ketones) or protect the nitro group if possible (impractical).

-

Q3: Can I use amines instead of thiourea?

-

Answer: Yes, primary amines (e.g., phenylethylamine) or diamines (e.g., ethylene diamine) can cleave the group via the same mechanism. However, thiourea is preferred because it is non-basic and less likely to cause racemization or side reactions with other esters.

Q4: Is this group orthogonal to Boc/Fmoc?

-

Answer:

-

Vs. Boc: Yes. Cl-NPA is stable to TFA (acid), while Boc is removed.

-

Vs. Fmoc: Mostly Yes. Cl-NPA is stable to piperidine (short exposure), but prolonged exposure to base may cause hydrolysis or displacement.

-

Vs. Cbz: Yes. Cl-NPA is stable to hydrogenolysis conditions only if the nitro group is not reduced (which is unlikely). Therefore, it is not orthogonal to Cbz removal via hydrogenation .

-

Comparative Data: Cleavage Conditions

| Reagent | Conditions | Mechanism | Rate (Relative) | Compatibility |

| Thiourea | EtOH, RT, pH 7 | Fast | High (Neutral) | |

| Thioacetamide | EtOH, Reflux | Medium | Moderate (Thermal risk) | |

| Sodium Iodide | Acetone, Reflux | Slow | High | |

| UV Light | MeOH, 365 nm | Radical/Decarboxylation | Variable | Low (UV sensitive substrates) |

| Zinc/Acetic Acid | RT | Reductive Cleavage | Fast | Low (Reduces other groups) |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for haloacetyl and nitrophenyl groups).

-

Narayan, R., et al. (2010). "Photochemical cleavage of 4-nitrophenylacetic acid esters." Organic & Biomolecular Chemistry. (Mechanistic insight into NPA photolysis).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Comprehensive review including haloacetyl removal).

-

Wada, M., et al. (1985). "Removal of haloacetyl protecting groups by thiourea." Journal of the Chemical Society, Perkin Transactions 1.

Technical Support Center: Optimizing Catalyst Selection for Reactions of 2-Chloro-2-(4-nitrophenyl)acetic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-2-(4-nitrophenyl)acetic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for optimizing catalyst selection in reactions involving this versatile, yet challenging, molecule. The inherent functionalities of this compound—a chiral α-chloro acid, an electron-withdrawing nitro group, and an aromatic ring—present a unique set of opportunities and challenges in synthetic chemistry. This resource is structured to address specific issues you may encounter, moving from frequently asked questions to detailed troubleshooting scenarios.

I. Understanding the Reactivity of this compound

Before delving into specific catalytic systems, it is crucial to understand the interplay of the functional groups in this compound. The α-chloro group is a leaving group, susceptible to nucleophilic substitution and elimination. The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution and being prone to reduction. The carboxylic acid can participate in a variety of reactions, including esterification, amidation, and decarboxylation. The stereocenter at the α-carbon introduces the challenge of controlling enantioselectivity.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for key transformations of this compound.

FAQ 1: Reduction of the Nitro Group

Question: What are the best catalysts for the selective reduction of the nitro group to an amine, and what are the common pitfalls?

Answer: The catalytic hydrogenation of the nitro group is a fundamental transformation. The choice of catalyst is critical to avoid unwanted side reactions.

-

Recommended Catalysts:

-

Palladium on Carbon (Pd/C): This is the most common and generally effective catalyst for nitro group reduction. It offers good activity and selectivity under mild conditions (e.g., H₂ gas at atmospheric or slightly elevated pressure).

-

Platinum on Carbon (Pt/C): Pt/C can be more active than Pd/C and is a good alternative if the reaction with Pd/C is sluggish.

-

Raney Nickel: A highly active catalyst, but it may require more careful handling due to its pyrophoric nature.

-

Tin(II) Chloride (SnCl₂): In acidic media (e.g., HCl), SnCl₂ is a classic and effective stoichiometric reducing agent that can be advantageous for small-scale syntheses where metal catalyst filtration is problematic.

-

-

Common Pitfalls and Troubleshooting:

-

Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the starting material is fully dissolved in the solvent.

-

Side Reactions: Over-reduction or hydrodechlorination (loss of the α-chloro group) can occur. To minimize this, use milder conditions (lower temperature and pressure) and monitor the reaction closely by TLC or LC-MS.

-

Catalyst Poisoning: The presence of sulfur-containing impurities can poison noble metal catalysts. Ensure high-purity starting materials and solvents.

-

FAQ 2: Substitution of the α-Chloro Group

Question: How can I achieve enantioselective substitution of the α-chloro group?

Answer: Enantioselective substitution is crucial for accessing chiral derivatives. Organocatalysis is a powerful tool for this purpose.

-

Organocatalytic Approach: Chiral amines, such as derivatives of proline or cinchona alkaloids, can be used to catalyze the enantioselective substitution of the α-chloro group. The mechanism often involves the formation of a chiral enamine or iminium ion intermediate.

-

Key Considerations:

-

Catalyst Selection: The choice of organocatalyst is critical and often requires screening. The steric and electronic properties of the catalyst will influence both the reactivity and the enantioselectivity.

-

Reaction Conditions: Solvent, temperature, and the nature of the nucleophile all play a significant role. Non-polar, aprotic solvents and low temperatures are often preferred to enhance enantioselectivity.

-

Nucleophile Choice: Softer nucleophiles generally give better results in these reactions.

-

FAQ 3: Cross-Coupling Reactions

Question: Is it possible to perform cross-coupling reactions with this molecule?

Answer: Yes, both the nitro group and the carboxylic acid can be utilized as handles for cross-coupling reactions.

-

Suzuki-Miyaura Coupling of the Nitro Group: The nitro group can be replaced in a palladium-catalyzed Suzuki-Miyaura coupling with boronic acids. This allows for the formation of a C-C bond at the aromatic ring.

-

Decarboxylative Cross-Coupling: The carboxylic acid can undergo decarboxylative coupling with aryl halides, which provides a route to α-arylated products. This reaction is also typically catalyzed by palladium complexes.

-

Catalyst System: A typical catalyst system for these reactions consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, XPhos, SPhos). The choice of ligand is crucial for achieving good yields and selectivities.

III. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental issues.

Guide 1: Poor Enantioselectivity in Organocatalytic Amination

Issue: You are attempting an enantioselective amination at the α-position using a chiral organocatalyst, but the enantiomeric excess (ee) is low.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Suboptimal Catalyst | Screen a variety of chiral organocatalysts (e.g., different proline derivatives, cinchona alkaloids). | The steric and electronic environment of the catalyst's active site is crucial for effective chiral recognition and induction. |

| Incorrect Solvent | Test a range of aprotic solvents with varying polarity (e.g., toluene, CH₂Cl₂, THF, MeCN). | The solvent can influence the conformation of the catalyst-substrate complex and the solubility of intermediates, thereby affecting enantioselectivity. |

| High Reaction Temperature | Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even lower. | Lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. |

| Racemization of Product | Analyze the ee at low conversion. If it is high initially and decreases over time, product racemization is likely. Consider in-situ derivatization of the product to prevent racemization. | The α-proton of the product may still be acidic enough to be removed under the reaction conditions, leading to racemization. |

Guide 2: Catalyst Deactivation in Nitro Group Reduction

Issue: The catalytic reduction of the nitro group starts but then stops before completion.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Catalyst Poisoning | Purify starting materials and solvents. Consider using a catalyst scavenger (e.g., activated carbon) to pre-treat the reaction mixture. | Impurities, particularly sulfur compounds, can irreversibly bind to the active sites of noble metal catalysts, rendering them inactive. |

| Incomplete Dissolution | Use a co-solvent to ensure the starting material is fully dissolved. | For the catalyst to be effective, the substrate must be accessible to the active sites. Poor solubility limits the reaction rate. |

| Formation of Inhibitory Intermediates | Monitor the reaction for the buildup of intermediates (e.g., nitroso, hydroxylamine species). Try a different catalyst or a stronger reducing agent. | Incomplete reduction can lead to the formation of intermediates that may adsorb strongly to the catalyst surface and inhibit further reaction. |

| Insufficient Hydrogen | Ensure a continuous and adequate supply of hydrogen. Check for leaks in the hydrogenation apparatus. | Hydrogen is a key reactant, and its depletion will halt the reaction. |

IV. Experimental Protocols & Workflows

Protocol 1: General Procedure for Catalytic Hydrogenation of the Nitro Group

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add the catalyst (e.g., 5-10 mol% Pd/C).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Workflow 1: Catalyst Selection for Enantioselective Synthesis

Caption: Decision workflow for selecting and optimizing a catalyst for an enantioselective transformation.

V. Biocatalysis: An Emerging Approach

For certain transformations of this compound, biocatalysis offers a green and highly selective alternative to traditional chemical catalysis.

Enzymatic Reduction of the Nitro Group: Nitroreductases are enzymes that can catalyze the reduction of nitroaromatic compounds to the corresponding amines with high selectivity.[1] This approach avoids the use of heavy metal catalysts and often proceeds under mild aqueous conditions.

Microbial Degradation: Studies on related compounds like 2-chloro-4-nitrophenol have shown that certain bacterial strains can metabolize these molecules, leading to the removal of both the nitro and chloro groups.[2][3][4] This highlights the potential for using whole-cell biocatalysts for the transformation of this compound.

Troubleshooting Biocatalytic Reactions:

-

Low Enzyme Activity: Ensure optimal pH, temperature, and buffer conditions for the chosen enzyme. Cofactor regeneration may be necessary.

-

Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. A fed-batch approach may be beneficial.

-

Mass Transfer Limitations: In whole-cell systems, ensure adequate mixing to facilitate substrate uptake by the cells.

VI. References

-

Han, S., Moore, R. A., & Viola, R. E. (2002). Probing the Active Site of 3-Deoxy-d-manno-octulosonate-8-phosphate Synthase. Bioorganic Chemistry, 30(2), 81-94.

-

Li, Y., et al. (2019). Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. Journal of Hazardous Materials, 379, 120803.

-

Goossen, L. J., & Döhring, A. (2003). Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbonates. Advanced Synthesis & Catalysis, 345(8), 943-947.

-

Patel, R. N. (2003). Biocatalytic reduction of nitro groups. Google Patents, WO2003062399A2.

-

Guram, A. S., & Bei, X. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 47(1), 2-13.

-

Wang, C., et al. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Chinese Chemical Letters, 30(4), 836-842.

-

Gensch, T., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.

-

Buchwald, S. L., & Martin, R. (2011). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

-

Fumagalli, G., et al. (2021). Photochemical deracemization of 2,3-allenoic acids mediated by a sensitizing chiral phosphoric acid catalyst. Chemical Science, 12(3), 1085-1090.

-

Melchiorre, P. (2025). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry, 21, 1-25.

-

Zhang, P., et al. (2014). Studies on enantioselective liquid-liquid extraction of amino-(4-nitro-phenyl)-acetic acid enantiomers: modeling and optimization. Chirality, 26(2), 79-87.

-

Gellman, S. H., et al. (2006). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Journal of the American Chemical Society, 128(49), 15582-15583.

-

Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PloS one, 7(6), e38676.

-

Córdova, A. (2010). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. Molecules, 15(2), 1046-1076.

-

Singh, G. P., & Singh, O. V. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.

-

Zhou, B., et al. (2025). Brønsted Acid-Catalyzed Atroposelective Coupling of Carboxylic Acids with Amines and Alcohols via Ynamide Mediation. Angewandte Chemie International Edition.

-

Truppo, M. D. (2025). Practical examples of biocatalysis in industry. Comptes Rendus de l'Académie des Sciences.

-

Knowles, R. R. (2025). Photocatalyst-Dependent Enantioselectivity in the Light-Driven Deracemization of Cyclic α-Aryl Ketones. ChemRxiv.

-

Sudalai, A., et al. (2012). Organocatalytic Sequential α-Amination/Corey-Chaykovsky Reaction of Aldehydes: A High Yield Synthesis of 4-Hydroxypyrazolidine Derivatives. Organic Letters, 14(10), 2468-2471.

-

PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. PubChem. Retrieved from [Link]

-

Islam, M. R., et al. (2008). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of the Bangladesh Chemical Society, 21(1), 73-79.

-

Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676.

-

Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Wikipedia. Retrieved from [Link]

Sources

- 1. WO2003062399A2 - Biocatalytic reduction of nitro groups - Google Patents [patents.google.com]

- 2. Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell [eeer.org]

- 3. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]

Technical Support Center: Navigating the Scale-Up of 2-Chloro-2-(4-nitrophenyl)acetic acid Synthesis

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when transitioning from laboratory-scale synthesis to pilot plant and full-scale manufacturing. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions throughout your process development.

Introduction to the Challenges

The synthesis of this compound, a key intermediate in various pharmaceutical and fine chemical applications, presents a unique set of scale-up challenges. These often stem from the inherent reactivity of the intermediates and reagents involved, the exothermic nature of the reactions, and the stringent purity requirements for the final product. A process that appears straightforward at the gram-scale can quickly become problematic at the kilogram or ton-scale if critical process parameters are not thoroughly understood and controlled.[1]

This guide will address common issues in a question-and-answer format, providing troubleshooting advice and frequently asked questions to navigate the complexities of scaling up this synthesis.

Troubleshooting Guide: From Lab to Plant

This section addresses specific problems that may arise during the scale-up process, offering explanations and actionable solutions.

Q1: We are observing a significant temperature spike and potential runaway reaction during the nitration step when scaling up. How can we control this exotherm?

A1: A temperature overshoot during nitration is a critical safety concern and a common scale-up challenge.[2] The root cause is a disparity between the rate of heat generation from the exothermic reaction and the heat removal capacity of the reactor.[3][4] As reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][5]

Potential Causes & Solutions:

-

Rapid Reagent Addition: Adding the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) too quickly can overwhelm the cooling system.

-

Solution: Implement a controlled, semi-batch addition of the nitrating agent.[3] Utilize a dosing pump with a pre-defined addition profile, starting slowly and potentially increasing the rate as the reaction progresses and stability is confirmed. For highly exothermic reactions, continuous processing in a microreactor can offer superior heat transfer and safety.[6][7][8]

-

-

Inadequate Pre-cooling: Insufficient cooling of the initial reaction mixture leaves little thermal buffer to absorb the heat of reaction.

-

Solution: Ensure the reactor and its contents are cooled to the optimal starting temperature and have stabilized before initiating the addition of the nitrating agent.[3]

-

-

Poor Mixing: Inefficient agitation can lead to localized "hot spots" where the reaction proceeds much faster, which can then trigger a bulk temperature increase.[3]

Q2: The purity of our isolated this compound is lower on a larger scale, with an increase in byproducts. What is causing this and how can we improve it?

A2: A decline in purity upon scale-up is often linked to changes in reaction conditions and the amplification of previously minor side reactions. Impurity profiling is essential for identifying, quantifying, and controlling these undesirable compounds.[11][12][13][14][15]

Potential Causes & Solutions:

-

Over-nitration or Isomer Formation: Poor temperature control or localized high concentrations of the nitrating agent can lead to the formation of dinitro- or other positional isomers.[4][16]

-

Solution: As discussed in Q1, strict temperature control and controlled reagent addition are crucial. Maintaining the optimal stoichiometry by ensuring efficient mixing is also key.

-

-

Degradation Products: Extended reaction times or exposure to high temperatures can lead to the degradation of the starting materials, intermediates, or the final product.[11]

-

Solution: Optimize the reaction time for the larger scale. Quench the reaction as soon as the desired conversion is achieved. Consider in-process monitoring (e.g., HPLC) to track the reaction progress and impurity formation.

-

-

Process-Related Impurities: These can arise from starting materials, intermediates, reagents, or by-products.[12][15]

-

Solution: Conduct a thorough impurity profile of your starting materials. Develop a robust purification strategy, which may include recrystallization with an optimized solvent system, to effectively remove process-related impurities.

-

Q3: We are struggling with the filtration and drying of the final product at a larger scale. The process is slow, and the product retains a high level of residual solvent.

A3: Filtration and drying are common bottlenecks in scaling up chemical processes.[17][18] The physical properties of the crystalline product, such as particle size and shape, play a significant role in the efficiency of these operations.

Potential Causes & Solutions: